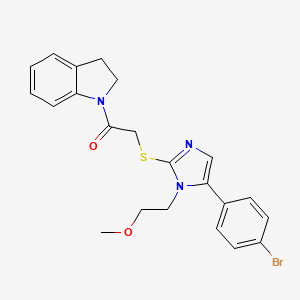

![molecular formula C22H20N4OS2 B2895089 3-甲基-N-(苯乙基氨基羰基硫代)-1-苯基-1H-噻吩并[2,3-c]吡唑-5-甲酰胺 CAS No. 690695-66-0](/img/structure/B2895089.png)

3-甲基-N-(苯乙基氨基羰基硫代)-1-苯基-1H-噻吩并[2,3-c]吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

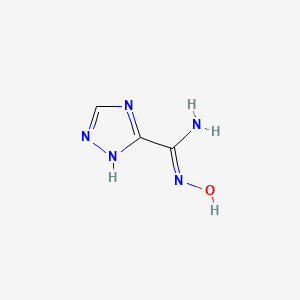

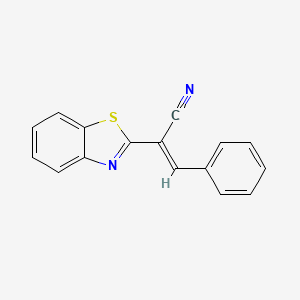

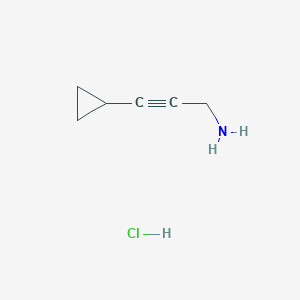

Pyrazole derivatives, such as 1H-pyrazole-5-carboxamide compounds, are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

The synthesis of similar compounds, like 1, 3-dimethyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide, has been reported . The process involves adding a certain compound in drops into a solution of another compound and triethylamine in THF under 0 °C, and the reaction mixture is left overnight .Molecular Structure Analysis

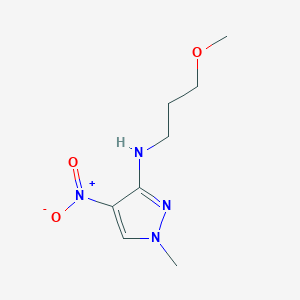

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . The structure of pyrazoles can influence their reactivity, which can impact the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles are involved, as well as on the biological activities of targets bearing a pyrazole moiety .科学研究应用

合成和生物活性

- 开发了一种新的4-氨基-3-甲基-1-苯基-1H-5-取代噻吩并[2,3-c]吡唑的合成方法,包括具有甲酰胺基的化合物。这些化合物显示出显着的抗菌和抗真菌活性,以及在角叉菜胶诱导的大鼠爪水肿试验中显示出高抗炎活性 (El-Dean 等,2015)。

化学行为和合成技术

- 报道了一种创新的 4-氨基-3-甲基-1-苯基-1H-噻吩并[2,3-c]吡唑-5-甲酰胺的合成方法。该方法涉及与氯乙酰氯回流和中和步骤,从而产生在不同化学反应中具有潜在应用的各种衍生物 (Ahmed 等,2018)。

新型化合物的合成

- 该化合物作为合成吡唑并噻吩并嘧啶和咪唑并吡唑并噻吩并嘧啶的前体,扩大了其在有机化学中的用途。这包括开发各种烷基(芳基)氨基嘧啶化合物 (Zaki 等,2015)。

杂环化合物的开发

- 建立了基于噻吩并[3,2-c]吡唑衍生物的杂环化合物便利的合成路线。这些化合物对多种微生物表现出中等到高的抗菌活性 (Aly,2016)。

抗菌和抗肿瘤评价

- 该化合物是一项合成了具有吡唑的新型杂环系统研究的一部分,显示出作为抗菌和抗肿瘤剂的潜力。这些包括吡唑并噻吩并[2,3-c]吡唑啉和吡唑并[3,4-c]吡唑衍生物 (Hamama 等,2012)。

细胞毒性研究

- 该化合物用于合成 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,并筛选了它们对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性 (Hassan 等,2014)。

作用机制

Target of Action

The primary targets of the compound “3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” are currently unknown . This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers .

Mode of Action

It is known that the compound’s structure includes a thieno[2,3-c]pyrazole moiety, which is a fused ring system that has been associated with various biological activities in other compounds .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

未来方向

属性

IUPAC Name |

3-methyl-1-phenyl-N-(2-phenylethylcarbamothioyl)thieno[2,3-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS2/c1-15-18-14-19(29-21(18)26(25-15)17-10-6-3-7-11-17)20(27)24-22(28)23-13-12-16-8-4-2-5-9-16/h2-11,14H,12-13H2,1H3,(H2,23,24,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYIERFYMSKNES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)NC(=S)NCCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2895011.png)

![N-cyclohexyl-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2895014.png)

![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2895015.png)

![N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2895016.png)

![5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile](/img/structure/B2895020.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2895022.png)

![3-allyl-2-(methylthio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2895024.png)